molecular formula C6H14N2 B158434 [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine CAS No. 1731-23-3

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine

Cat. No.: B158434
CAS No.: 1731-23-3
M. Wt: 114.19 g/mol
InChI Key: ZBLACDIKXKCJGF-WDSKDSINSA-N
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Description

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine is a chemical compound with the molecular formula C6H14N2 It is characterized by the presence of a cyclobutyl ring substituted with aminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a cyclobutanone derivative to form the cyclobutyl ring, followed by the introduction of aminomethyl groups through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the aminomethyl groups, potentially forming primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, primary amines, and various substituted cyclobutyl derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The cyclobutyl ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine can be compared with other similar compounds, such as:

    Cyclobutylamine: Lacks the aminomethyl substitution, resulting in different chemical reactivity and biological activity.

    (1R,2R)-Cyclobutane-1,2-diamine: Contains two amino groups on the cyclobutyl ring, leading to distinct chemical properties and applications.

    (1R,2R)-2-(Hydroxymethyl)cyclobutyl]methylamine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLACDIKXKCJGF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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